Product packaging for ROS-modulator-3b(Cat. No.:)

ROS-modulator-3b

Cat. No.: B1193580
M. Wt: 293.28
InChI Key: ISLYLVODAYGJNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ROS-modulator-3b is a chemical research tool designed for the precise investigation of reactive oxygen species (ROS) signaling pathways in cellular and physiological contexts. Reactive oxygen species, including superoxide (O₂•⁻) and hydrogen peroxide (H₂O₂), function as crucial second messengers under physiological conditions, regulating processes such as vascular smooth muscle cell contraction, proliferation, and migration . At pathologically elevated levels, ROS contribute to oxidative stress, which is implicated in the pathogenesis of cardiovascular diseases, ischemia-reperfusion injury, and cancer . This compound provides researchers with a means to modulate intracellular ROS levels, thereby facilitating the study of their dual role in health and disease. The primary research value of this compound lies in its ability to help dissect complex redox-sensitive signaling cascades. These pathways involve key transcription factors like NF-κB and AP-1, calcium (Ca²⁺) signaling through Transient Receptor Potential (TRP) channels, and mitogen-activated protein kinases (MAPKs) . By modulating ROS, this reagent can be used to explore mechanisms related to cellular phenotypic modulation, contractility, apoptosis, and senescence. Furthermore, it serves as a valuable tool for investigating the interplay between ROS and epigenetic remodeling, such as DNA methylation, which is increasingly recognized as a critical link in disease development . In research applications, this compound is essential for studies aiming to understand the metabolic reprogramming associated with certain disease states. For instance, cancer-initiating cells (CICs) often maintain low ROS levels and rely on glycolytic metabolism (the Warburg effect) to preserve stemness; chemical modulators are key to probing these pathways . This product is supplied for in vitro research purposes. This compound is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H11N3O3

Molecular Weight

293.28

IUPAC Name

6-((3-acetylphenyl)amino)quinazoline-5,8-dione

InChI

InChI=1S/C16H11N3O3/c1-9(20)10-3-2-4-11(5-10)19-13-6-14(21)15-12(16(13)22)7-17-8-18-15/h2-8,19H,1H3

InChI Key

ISLYLVODAYGJNW-UHFFFAOYSA-N

SMILES

CC(C1=CC(NC(C(C2=C3N=CN=C2)=O)=CC3=O)=CC=C1)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ROS-modulator-3b

Origin of Product

United States

Mechanisms of Action of the Chemical Compound As an Ros Modulator

Direct Interaction with Reactive Oxygen Species

The direct interaction of a compound with ROS is a critical aspect of its function as a modulator. This can involve the scavenging of specific ROS molecules or participation in redox cycling reactions.

While some compounds directly neutralize ROS, studies on ROS-modulator-3b suggest a different primary mechanism. Instead of directly scavenging ROS, it appears to increase their generation, leading to a state of oxidative stress. researchgate.net For instance, treatment with compound 3b leads to an increase in cellular superoxide (B77818) generation. researchgate.net This is contrary to the action of typical antioxidants which would scavenge species like the superoxide anion (O₂⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH). oup.comahajournals.org The increase in ROS generation by compound 3b has been linked to the activation of stress kinase pathways, such as p38 and JNK, which are implicated in inducing cell death. researchgate.net

Redox cycling is a process where a compound can repeatedly accept and donate electrons, often leading to the generation of superoxide from molecular oxygen. nih.gov This mechanism is a plausible explanation for the observed increase in superoxide by this compound. researchgate.net By participating in electron transfer reactions, the compound could facilitate the one-electron reduction of oxygen, thereby increasing the intracellular concentration of superoxide radicals. nih.govmdpi.com This process is distinct from direct scavenging and highlights the compound's role as a modulator that can amplify ROS levels under certain conditions.

Scavenging of Specific ROS Species (e.g., Superoxide Anion, Hydrogen Peroxide, Hydroxyl Radical)

Modulation of Cellular ROS-Generating Systems

Beyond direct interactions, this compound influences the primary cellular sites of ROS production, including mitochondria, NADPH oxidases, and the endoplasmic reticulum.

Mitochondria are a major source of cellular ROS, with Complex I and Complex III of the electron transport chain being significant production sites. frontiersin.orgahajournals.org Compound 3b has been shown to increase cellular oxygen consumption rate (OCR), which is indicative of an effect on mitochondrial respiration. researchgate.net An increase in OCR can be associated with enhanced electron transport chain activity, which under certain conditions, can lead to increased electron leakage and subsequent superoxide formation at complexes I and III. mdpi.comnih.gov Furthermore, compound 3b has been observed to decrease the expression of the antioxidant enzyme manganese superoxide dismutase (MnSOD), which is a key mitochondrial antioxidant. researchgate.net This reduction in antioxidant defense would further amplify the net levels of mitochondrial ROS. researchgate.net

ParameterEffect of this compoundReference
Cellular Oxygen Consumption Rate (OCR)Increase researchgate.net
Manganese Superoxide Dismutase (MnSOD) ExpressionDecrease researchgate.net
Superoxide GenerationIncrease researchgate.net

NADPH oxidases (NOX enzymes) are dedicated producers of ROS and play crucial roles in cell signaling. rupress.orgnih.govplos.org While direct evidence of this compound interaction with specific NOX isoforms is not detailed in the provided context, its ability to increase superoxide levels is consistent with the potential activation of NOX enzymes. researchgate.net NOX enzymes, such as NOX2 and NOX4, transfer electrons from NADPH to molecular oxygen to generate superoxide. rupress.org The observed increase in superoxide by compound 3b could, therefore, be partly mediated through the activation of one or more NOX isoforms. researchgate.netunt.edu

Impact on Other ROS-Producing Enzyme Systems

One such system is the NADPH oxidase (NOX) family of enzymes, which are dedicated to ROS production and play roles in various physiological processes. nih.gov Research indicates that certain ROS modulators can influence NOX activity. frontiersin.org For instance, in acute myeloid leukemia (AML) cells, excessive ROS production is often attributed to the constitutive activation of NOX enzymes. ashpublications.org this compound may influence the expression or activity of NOX isoforms, thereby altering the production of superoxide and downstream ROS molecules like hydrogen peroxide. ashpublications.org

Another relevant enzyme system is the cytochrome P450 family, located in the endoplasmic reticulum. nih.gov These enzymes, involved in the metabolism of various endogenous and exogenous compounds, can leak electrons to molecular oxygen, generating superoxide and hydrogen peroxide. nih.gov this compound could potentially alter the expression or catalytic activity of specific cytochrome P450 isoforms, thus impacting microsomal ROS production.

Furthermore, enzymes such as xanthine (B1682287) oxidase and diamine oxidase also contribute to cellular ROS levels. nih.gov The influence of this compound on these enzymes can provide an additional layer of control over the cellular redox environment, shifting the balance towards either pro-oxidant or antioxidant states depending on the cellular context.

Augmentation or Attenuation of Endogenous Antioxidant Defenses

Cells possess a sophisticated network of endogenous antioxidant defenses to counteract oxidative stress. mdpi.commdpi.com this compound can significantly impact this network through various mechanisms, including transcriptional regulation and direct enzyme modulation.

A primary mechanism by which this compound enhances cellular antioxidant capacity is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.comdrugtargetreview.com Under basal conditions, Nrf2 is kept at low levels by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). mdpi.com Upon exposure to oxidative or electrophilic stress, specific cysteine residues on Keap1 are modified, leading to the release and nuclear translocation of Nrf2. mdpi.comscirp.org

In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant and cytoprotective genes, upregulating their expression. scirp.orgfrontiersin.org These genes include those encoding for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis. scirp.org Some studies have shown that certain compounds can activate Nrf2, leading to the expression of Nrf2-dependent antioxidant genes. frontiersin.org this compound is thought to operate through a similar mechanism, inducing a robust antioxidant response and protecting cells from oxidative damage. researchgate.net

The activation of the Nrf2 pathway by this compound can be a double-edged sword, as constitutive activation of Nrf2 is also observed in some cancer cells, contributing to chemoresistance. mdpi.com

Beyond transcriptional control, this compound can directly interact with and modulate the activity of key antioxidant enzymes. A notable example is Glutathione Peroxidase 4 (GPX4), a crucial enzyme that detoxifies lipid peroxides and is a key regulator of ferroptosis, a form of iron-dependent cell death. nih.govrsc.org

Some novel redox modulators have been shown to induce GPX4-mediated cell death. nih.govresearchgate.net These compounds can lead to the depletion of glutathione (GSH) and inactivation of GPX4, resulting in the accumulation of lipid ROS and subsequent ferroptosis. nih.gov Conversely, other molecules have been found to bind to and enhance the activity of GPX4, thereby protecting cells from ferroptotic death. rsc.org Depending on its specific binding and interaction, this compound could either inhibit or activate GPX4, leading to pro-ferroptotic or anti-ferroptotic effects, respectively. For instance, a compound like RSL3 acts as a GPX4 inhibitor. nih.gov

Interaction with GPX4MechanismCellular Outcome
InhibitionDirect binding to the active site or allosteric modulation leading to inactivation.Accumulation of lipid peroxides, induction of ferroptosis.
ActivationBinding to an activator site, enhancing catalytic activity.Reduction of lipid peroxides, protection against ferroptosis.

The glutathione (GSH) and thioredoxin (Trx) systems are two major thiol-dependent antioxidant systems that maintain cellular redox homeostasis. unipd.itmdpi.com The GSH system, comprising GSH, glutathione reductase (GR), and glutathione peroxidases (GPXs), plays a central role in detoxifying ROS and recycling other antioxidants. mdpi.com The Trx system, which includes Trx, thioredoxin reductase (TrxR), and peroxiredoxins (Prxs), is critical for reducing oxidized proteins and regulating various signaling pathways. mdpi.comnih.gov

This compound can influence these systems in several ways. By inducing oxidative stress, it can lead to a decrease in the ratio of reduced to oxidized glutathione (GSH/GSSG), a key indicator of oxidative stress. researchgate.net Some studies have shown that high levels of ROS are associated with depleted GSH levels. ashpublications.org Furthermore, this compound could impact the expression of enzymes involved in GSH synthesis and regeneration.

The thioredoxin system is also a target. ROS can oxidize and inactivate Trx, impairing its ability to reduce downstream targets. spandidos-publications.com The activity of TrxR, a key enzyme in regenerating reduced Trx, can also be modulated. nih.gov By altering the redox state of these systems, this compound can have profound effects on cellular function, from signal transduction to cell survival and death. mdpi.com

Direct Activation or Inhibition of Antioxidant Enzymes (e.g., GPX4)

Influence on Cellular Signaling Pathways Responsive to Redox State

The cellular redox state is intimately linked to various signaling pathways that control cell fate. ROS can act as second messengers, modulating the activity of kinases, phosphatases, and transcription factors. nih.govahajournals.org

The Mitogen-Activated Protein Kinase (MAPK) cascades are key signaling pathways that respond to a wide range of extracellular stimuli, including oxidative stress. nih.govspandidos-publications.com The three main MAPK subfamilies are the extracellular signal-regulated kinases (ERK), the c-Jun N-terminal kinases (JNK), and the p38 kinases. nih.gov ROS can activate all three MAPK pathways, often with distinct and context-dependent outcomes. spandidos-publications.comspandidos-publications.com

ERK Pathway: The ERK pathway is typically associated with cell survival and proliferation. spandidos-publications.com However, its role in response to oxidative stress can be complex, with some studies showing its activation to be pro-survival, while others link it to cell death. spandidos-publications.com ROS can activate the ERK pathway by inactivating the protein tyrosine phosphatases that normally suppress this cascade. nih.gov

JNK and p38 Pathways: The JNK and p38 pathways are often referred to as stress-activated protein kinases (SAPKs) and are generally activated by inflammatory cytokines and environmental stresses, including ROS. spandidos-publications.comspandidos-publications.com Activation of JNK and p38 is frequently associated with apoptosis. spandidos-publications.complos.org For example, ROS can activate apoptosis signal-regulating kinase 1 (ASK1), an upstream kinase that subsequently activates both the JNK and p38 pathways. spandidos-publications.comconicet.gov.ar

This compound, by altering the intracellular ROS levels, can differentially modulate these MAPK pathways. An increase in ROS induced by the modulator could lead to sustained activation of JNK and p38, pushing the cell towards apoptosis. plos.org Conversely, a modest and transient increase in ROS might preferentially activate the ERK pathway, promoting cell survival. The specific effect of this compound on these cascades will depend on the concentration of the compound, the duration of exposure, and the cell type. conicet.gov.ar

MAPK PathwayGeneral Role in Redox SignalingPotential Modulation by this compound
ERKOften pro-survival, but can be pro-apoptotic depending on context. spandidos-publications.comActivation through inactivation of phosphatases.
JNKPrimarily pro-apoptotic in response to stress. spandidos-publications.comActivation via upstream kinases like ASK1. conicet.gov.ar
p38Pro-apoptotic and involved in inflammatory responses. spandidos-publications.comActivation via upstream kinases like ASK1. conicet.gov.ar

NF-κB Signaling Pathway Interactions

This compound influences the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, immunity, and cell survival. The generation of reactive oxygen species by this compound acts as a secondary messenger, instigating a cascade of events that typically leads to the activation of NF-κB. oncotarget.com The primary mechanism involves the modulation of the IκB kinase (IKK) complex. ROS can lead to the S-glutathionylation of IKKβ on cysteine 179, which can inhibit its activity. nih.gov However, another prominent mechanism of activation involves the ROS-mediated phosphorylation of the inhibitor of NF-κB, IκBα. nih.gov Specifically, hydrogen peroxide (H₂O₂) can induce the phosphorylation of IκBα on tyrosine residue 42 (Tyr42), leading to its subsequent degradation. nih.govnih.gov This degradation unmasks the nuclear localization signal on the NF-κB p65 subunit, facilitating its translocation to the nucleus where it can initiate the transcription of target genes. nih.govplos.org

The interaction is complex, as ROS have been reported to both activate and, in later phases of oxidative injury, potentially repress the NF-κB pathway. oncotarget.com The initial activation is often rapid and dependent on the removal of the IκB inhibitor. oncotarget.com Some studies note that this compound's effects are mediated through upstream kinases like MEKK1, which is also redox-sensitive. nih.gov

Table 1: Effects of this compound on NF-κB Pathway Components

Target ProteinEffect of this compound-induced ROSMechanismReference
IKKβ (IκB kinase β)Modulated (Activation/Inhibition)S-glutathionylation of Cys179 can inhibit activity, while other ROS-dependent pathways can lead to its activation. nih.gov
IκBα (Inhibitor of NF-κB)Phosphorylation and DegradationROS induces phosphorylation on Tyr42, targeting it for proteasomal degradation. nih.govnih.gov
p65 (RelA)Nuclear TranslocationFreed from IκBα, p65 moves to the nucleus to activate gene transcription. plos.orgahajournals.org
NF-κB DNA BindingEnhancedIn some contexts, the redox environment created by ROS enhances the binding of NF-κB to DNA. oncotarget.com

PI3K/AKT/mTOR Pathway Regulation

The PI3K/AKT/mTOR signaling pathway is a central node for regulating cell growth, proliferation, and survival, and it is a significant target of this compound. Reactive oxygen species generated by the compound can activate this pathway, primarily through the oxidative inactivation of key negative regulators. researchgate.net One of the most critical targets is the phosphatase and tensin homolog (PTEN), a lipid phosphatase that counteracts PI3K activity. researchgate.netcam.ac.uk ROS can oxidize a critical cysteine residue in the active site of PTEN, inhibiting its function. researchgate.net This inhibition prevents the dephosphorylation of phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), leading to an accumulation of PIP3 and subsequent recruitment and activation of AKT (also known as Protein Kinase B). cam.ac.uk

Once activated via phosphorylation, AKT proceeds to phosphorylate a host of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR). cam.ac.ukconsensus.app The activation of the mTOR complex 1 (mTORC1) subsequently promotes protein synthesis and cell growth by phosphorylating targets like p70S6K and 4E-BP1. cam.ac.ukoncotarget.com Therefore, by inducing a controlled burst of ROS, this compound can promote cell survival and growth signals through sustained activation of the PI3K/AKT/mTOR cascade. consensus.app In some cellular contexts, however, high levels of oxidative stress can disrupt mTORC1 formation and inhibit the pathway. oncotarget.com

Table 2: Regulation of the PI3K/AKT/mTOR Pathway by this compound

Target ProteinEffect of this compound-induced ROSMechanismReference
PTENInhibitionOxidation of active site cysteine residue inactivates phosphatase activity. researchgate.netcam.ac.uk
AKT (Protein Kinase B)Activation / PhosphorylationAccumulation of PIP3 at the membrane leads to AKT phosphorylation and activation. cam.ac.uknih.gov
mTOR (mTORC1)ActivationActivated AKT phosphorylates and activates the mTORC1 complex. cam.ac.ukconsensus.app
p70S6K / 4E-BP1Activation / PhosphorylationDownstream targets of mTORC1 are phosphorylated, promoting protein synthesis. cam.ac.ukoncotarget.com

AMPK Signaling Pathway Modulation

AMP-activated protein kinase (AMPK) is a master sensor of cellular energy status, and its activity is modulated by this compound. nih.gov The compound's influence on AMPK can occur through several distinct mechanisms. Firstly, ROS generated by this compound can impair the mitochondrial respiratory chain, leading to a decrease in ATP synthesis and a corresponding increase in the cellular AMP/ATP ratio. nih.govfrontiersin.org This change in the energy charge of the cell is a classic activator of AMPK. frontiersin.org

Secondly, ROS, particularly hydrogen peroxide (H₂O₂), can directly modulate AMPK activity through the oxidative modification of its subunits. nih.gov H₂O₂ has been shown to cause the S-glutathionylation of cysteine residues on the α- and β-subunits of AMPK, which can lead to its activation. nih.gov Activated AMPK works to restore energy homeostasis by switching on catabolic pathways that generate ATP while switching off anabolic, energy-consuming processes. pnas.org The activation of AMPK by this compound connects cellular redox status with metabolic regulation. frontiersin.orgmdpi.com

Table 3: Modulation of AMPK Signaling by this compound

EventEffect of this compound-induced ROSMechanismReference
Mitochondrial RespirationInhibitionROS can impair the electron transport chain. nih.govfrontiersin.org
AMP/ATP RatioIncreasedDecreased mitochondrial ATP production raises the AMP/ATP ratio. nih.gov
AMPK ActivationActivation / PhosphorylationActivated by the increased AMP/ATP ratio and direct oxidative modification of AMPK subunits. nih.govfrontiersin.orgplos.org
Metabolic RegulationShift to CatabolismActivated AMPK promotes ATP-producing pathways (e.g., fatty acid oxidation) and inhibits ATP-consuming pathways (e.g., protein synthesis). pnas.org

Interactions with Other Redox-Sensitive Transcription Factors and Kinases

Beyond the major pathways detailed above, this compound also affects a broader network of redox-sensitive signaling proteins. These interactions are crucial for mediating a wide range of cellular responses, from stress adaptation to apoptosis. nih.gov

Mitogen-Activated Protein Kinases (MAPKs) : ROS are well-known activators of MAPK pathways, including p38 MAPK and c-Jun N-terminal kinase (JNK). plos.orgspandidos-publications.com This activation often occurs through the oxidative inactivation of MAPK phosphatases (MKPs), which normally restrain MAPK signaling. spandidos-publications.com The activation of p38 MAPK and JNK by this compound can contribute to inflammatory responses and pro-apoptotic signaling under conditions of high oxidative stress. plos.org

p53 : The tumor suppressor protein p53 has a complex, bidirectional relationship with ROS. Under conditions of profound stress, high levels of ROS generated by this compound can promote p53 activation, which in turn can induce the expression of pro-apoptotic genes. farmaciajournal.com Conversely, at lower levels, p53 may help regulate antioxidant genes to control the cellular redox balance. frontiersin.org

Peroxisome proliferator-activated receptor-γ co-activator 1α (PGC-1α) : This transcriptional coactivator is a master regulator of mitochondrial biogenesis. frontiersin.orgmdpi.com PGC-1α can be activated by ROS, linking the redox state induced by this compound to the regulation of mitochondrial function and antioxidant defenses. frontiersin.org

Nuclear factor erythroid 2-related factor 2 (Nrf2) : Nrf2 is a key transcription factor for the antioxidant response. Its activity is controlled by Keap1, a cysteine-rich repressor protein. ROS can oxidize cysteine residues on Keap1, leading to its inactivation and the subsequent release and nuclear translocation of Nrf2. nih.gov This allows Nrf2 to upregulate a suite of antioxidant and cytoprotective genes, forming a negative feedback loop to counteract the oxidative stress induced by this compound.

Post-Translational Modification of Target Proteins

The signaling effects initiated by this compound are fundamentally rooted in its ability to induce post-translational modifications (PTMs) on target proteins. frontiersin.orgnih.gov These modifications, driven by ROS, directly alter protein structure and function, acting as a molecular switch to control cellular pathways. d-nb.inforesearchgate.net

Reversible Oxidation of Cysteine Residues

The primary mechanism for ROS-mediated signaling involves the reversible oxidation of cysteine residues within proteins. d-nb.infofrontiersin.org The thiol group (-SH) of a cysteine residue, particularly in its deprotonated thiolate anion form (-S⁻), is highly susceptible to oxidation by ROS such as hydrogen peroxide (H₂O₂). mdpi.comresearchgate.net

The initial oxidation product is typically a sulfenic acid (-SOH). mdpi.comnih.gov This modification is reversible and serves as a critical signaling intermediate. d-nb.inforesearchgate.net The sulfenic acid can be reduced back to a thiol by cellular antioxidant systems like the thioredoxin system. frontiersin.org This ability to cycle between the reduced thiol and the oxidized sulfenic acid state allows cysteine residues to act as highly sensitive and dynamic redox switches. mdpi.comnih.gov If oxidative stress persists, the sulfenic acid can be further and irreversibly oxidized to sulfinic acid (-SO₂H) and sulfonic acid (-SO₃H), which often leads to permanent protein dysfunction and damage. nih.govresearchgate.net

Impact on Protein Function and Conformational Changes

The addition of an oxygen atom to a cysteine thiol to form a sulfenic acid, or the formation of other reversible modifications like disulfide bonds, introduces significant changes to the protein's local chemical environment. nih.gov These modifications can induce conformational changes that alter the protein's three-dimensional structure. mdpi.com

These structural changes have profound functional consequences:

Enzyme Activity : For many enzymes, including kinases and phosphatases, a critical cysteine residue resides in the catalytic site. researchgate.net Its oxidation can either inhibit or, in some cases, activate the enzyme, thereby directly controlling signaling cascades like the PI3K/AKT and MAPK pathways. spandidos-publications.comresearchgate.net

Protein-Protein Interactions : The conformational changes can create or disrupt binding sites for other proteins, modifying the assembly of signaling complexes. frontiersin.org

Subcellular Localization : Redox modifications can alter a protein's localization within the cell, as seen with the nuclear translocation of transcription factors like NF-κB and Nrf2. oncotarget.comnih.gov

In essence, by inducing the reversible oxidation of cysteine residues, this compound leverages a fundamental biochemical mechanism to translate a chemical signal (the presence of ROS) into a functional cellular response. d-nb.infofrontiersin.org

Table 4: Cysteine Modifications and Their Functional Impact

Modification TypeChemical ChangeReversibilityFunctional ImpactReference
Sulfenylation-SH → -SOHReversiblePrimary signaling switch; alters enzyme activity and protein conformation. mdpi.comnih.gov
Disulfide Bond-SH + HS- → -S-S-ReversibleStabilizes protein structure; can be intra- or inter-molecular, affecting protein folding and complex formation. nih.gov
S-Glutathionylation-SH → -S-SGReversibleProtective mechanism and signaling event; modulates protein function. researchgate.netfrontiersin.org
Sulfinylation-SOH → -SO₂HLargely IrreversibleOften associated with higher oxidative stress; typically leads to loss of function. nih.govresearchgate.net
Sulfonylation-SO₂H → -SO₃HIrreversibleMarker of severe oxidative damage, leading to permanent protein inactivation. nih.govresearchgate.net

Based on a thorough review of the provided search results, there is no specific chemical compound identified as "this compound." The search results discuss the general roles of reactive oxygen species (ROS) modulation in various cellular pathways and mention other specific chemical compounds, but none are named "this compound."

Therefore, it is not possible to generate a scientifically accurate article focusing solely on a compound with this designation as requested by the detailed outline. Fulfilling the request would require fabricating data and research findings, which would be scientifically inaccurate.

Due to the absence of publicly available scientific research on the specific chemical compound "this compound," it is not possible to generate an article detailing its cellular and molecular responses. Extensive searches for data pertaining to its effects on mitochondrial homeostasis, cellular proliferation, inflammatory signaling, and metabolic reprogramming have yielded no specific results.

The scientific community has not published studies that would allow for a detailed discussion of:

Mitochondrial Membrane Potential (MMP) Dynamics: No information exists on how this compound might influence the electrical potential across the inner mitochondrial membrane.

Mitochondrial Respiration and Bioenergetics: There are no findings on its impact on oxygen consumption, ATP production, or other bioenergetic parameters in mitochondria.

Modulation of Mitochondrial Fission and Fusion Processes: The effect of this compound on the dynamic processes of mitochondrial fusion and division remains uninvestigated.

Regulation of Cellular Proliferation and Differentiation Processes: There is no available data on how this compound affects cell growth, division, or the process of cells specializing into different types.

Modulation of Inflammatory Signaling Pathways: Its role, if any, in modulating key inflammatory pathways such as NF-κB or MAPK signaling is unknown.

Impact on Cellular Metabolic Reprogramming: There is no research on whether this compound can alter the metabolic pathways within a cell, such as glycolysis or oxidative phosphorylation.

Without foundational research, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy. Further research is required to elucidate the biological activities of "this compound."

Cellular and Molecular Responses to Ros Modulation by the Chemical Compound

Redox Regulation of Gene Expression Profiles

The intricate dance of cellular life is tightly regulated by the delicate balance between reactive oxygen species (ROS) production and elimination, a state known as redox homeostasis. numberanalytics.com Disruptions in this equilibrium can trigger a cascade of signaling events, profoundly influencing gene expression. numberanalytics.com Chemical compounds that modulate ROS levels can, therefore, exert significant control over these genetic programs, directing cellular responses towards adaptation or, in cases of extreme imbalance, towards programmed cell death. acs.orgahajournals.org The regulation of gene expression by redox state is a fundamental process, ensuring that cells can appropriately respond to both internal metabolic cues and external environmental stressors. numberanalytics.com

A primary mechanism through which ROS influences gene expression is by modulating the activity of redox-sensitive transcription factors. numberanalytics.com These proteins contain reactive cysteine residues that, when oxidized or reduced, undergo conformational changes that alter their ability to bind to DNA and initiate the transcription of target genes. aacrjournals.org This allows for a direct link between the cellular redox environment and the transcriptional machinery.

One of the most well-characterized redox-sensitive pathways is the Keap1-Nrf2 system. mdpi.comdrugtargetreview.com Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. nih.gov An increase in intracellular ROS, or the presence of electrophilic compounds, leads to the oxidation of critical cysteine residues on Keap1. nih.gov This modification disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. drugtargetreview.comfrontiersin.org Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to specific DNA sequences known as Antioxidant Response Elements (AREs) located in the promoter regions of a vast array of cytoprotective genes. nih.govnih.gov

The activation of the Nrf2 pathway initiates a broad transcriptional program aimed at restoring redox homeostasis and protecting the cell from oxidative damage. frontiersin.org This includes the upregulation of genes encoding antioxidant enzymes, proteins involved in glutathione (B108866) synthesis and regeneration, and detoxification enzymes. nih.gov

Table 1: Key Gene Targets of the Nrf2 Transcription Factor

GeneProtein ProductFunction
NQO1NAD(P)H Quinone Dehydrogenase 1Detoxification of quinones and reduction of oxidative stress. mdpi.com
HMOX1Heme Oxygenase 1Catalyzes the degradation of heme to produce biliverdin (B22007), iron, and carbon monoxide; biliverdin is subsequently converted to the antioxidant bilirubin. nih.govmdpi.com
GCLC, GCLMGlutamate-Cysteine Ligase (Catalytic and Modifier subunits)Rate-limiting enzymes in the synthesis of glutathione (GSH), a major intracellular antioxidant. nih.gov
SODSuperoxide (B77818) DismutaseCatalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide. mdpi.commdpi.com
CATCatalaseDecomposes hydrogen peroxide to water and oxygen. drugtargetreview.commdpi.com
GSTsGlutathione S-TransferasesCatalyze the conjugation of glutathione to a wide variety of electrophilic compounds, facilitating their detoxification and excretion. mdpi.comnih.gov

Beyond the Nrf2 pathway, ROS can influence other critical signaling cascades that regulate gene expression. The Mitogen-Activated Protein Kinase (MAPK) pathways, for instance, are redox-sensitive and play crucial roles in cell proliferation, differentiation, and apoptosis. mdpi.com ROS can activate specific MAPK cascades, such as the JNK and p38 pathways, which in turn phosphorylate and activate a variety of transcription factors. frontiersin.org Similarly, the PI3K-Akt signaling pathway, which is central to cell survival and growth, can be modulated by ROS, affecting the expression of its downstream target genes. nih.gov

Furthermore, the influence of ROS extends to the epigenetic landscape of the cell. ROS can impact the activity of enzymes that control DNA methylation and histone modifications. researchgate.netimrpress.com For example, ROS can inhibit the activity of DNA methyltransferases (DNMTs), potentially leading to global changes in DNA methylation patterns and altered gene expression. imrpress.com They can also affect histone-modifying enzymes, leading to changes in chromatin structure that can either promote or repress gene transcription. researchgate.net This adds another layer of complexity to the redox regulation of gene expression, where ROS can induce both transient and long-lasting changes in the cellular transcriptome.

Methodologies and Approaches for Studying the Chemical Compound S Ros Modulatory Activity

In Vitro Cell-Based Research Models

In vitro cell-based models are fundamental for the initial characterization of a compound's bioactivity. These models provide a controlled environment to investigate the specific molecular mechanisms by which a substance like ROS-modulator-3b influences cellular functions. The selection of appropriate cell lines, such as those known for high levels of oxidative stress like certain cancer cells, is a critical first step. frontiersin.org

To determine if a compound modulates reactive oxygen species, researchers employ a variety of assays that detect and quantify different ROS molecules. These assays often utilize fluorescent or chemiluminescent probes.

A widely used method involves the cell-permeant reagent 2′,7′-dichlorodihydrofluorescein diacetate (H2DCFDA). assaygenie.com Once inside the cell, intracellular esterases cleave the acetyl groups, trapping the non-fluorescent H2DCF. ROS then oxidize this molecule into the highly fluorescent 2′,7′-dichlorofluorescein (DCF), and the fluorescence intensity, measurable with a microplate reader, flow cytometer, or fluorescence microscope, is proportional to the level of intracellular ROS. assaygenie.comnih.gov This probe is considered a general indicator for various ROS, including hydrogen peroxide and hydroxyl radicals. assaygenie.comnih.gov For instance, studies on the fungicide zineb (B1684293) demonstrated its capacity to significantly enhance ROS levels in human keratinocyte (HaCaT) cells. dovepress.com Similarly, the compound LBL21 was found to cause significant ROS accumulation in A549 lung cancer cells, an effect that could be reversed by the ROS scavenger N-acetyl-l-cysteine (NAC). nih.gov

Other probes can be used for more specific ROS detection. Mitochondria-targeted probes are available to specifically measure ROS generated in this organelle. nih.gov Chemiluminescent probes like luminol (B1675438) and its derivatives (e.g., L-012) are also used to detect species such as superoxide (B77818). nih.gov

Table 1: Common Probes for In Vitro ROS Detection

Probe Name Detected Species Detection Method Reference
H2DCFDA General ROS (H₂O₂, HO•, ROO•) Fluorescence (Ex/Em = 485/530 nm) assaygenie.com
Dihydroethidium (DHE) Superoxide (O₂•⁻) Fluorescence frontiersin.org
MitoSOX™ Red Mitochondrial Superoxide Fluorescence nih.gov

Excessive ROS can damage cellular macromolecules, including lipids, proteins, and DNA. mdpi.comnih.gov Measuring the by-products of this damage serves as an indirect indicator of oxidative stress.

Lipid Peroxidation: Malondialdehyde (MDA) is a common biomarker for lipid peroxidation, which is the oxidative degradation of lipids. researchgate.net Increased levels of MDA, often measured using assays involving thiobarbituric acid reacting substances (TBARS), indicate heightened oxidative damage to cell membranes. dovepress.comresearchgate.net For example, zineb treatment was shown to increase MDA levels in HaCaT cells. dovepress.com

Protein Carbonylation: Protein carbonyl groups are formed when ROS attack protein side chains. These can be detected spectrophotometrically after derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) or through antibody-based methods like ELISA or Western blot. researchgate.net

DNA Oxidation: One of the most significant DNA lesions caused by ROS is the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). researchgate.net Levels of 8-OHdG can be quantified using techniques such as ELISA, high-performance liquid chromatography (HPLC), or immunofluorescence staining. researchgate.netnih.gov Studies on the monoclonal antibody natalizumab, for instance, showed that treatment of multiple sclerosis patients led to a significant drop in the levels of both protein carbonyls and 8-OHdG. researchgate.net

Table 2: Example Findings on Oxidative Damage Biomarkers with Natalizumab Treatment

Biomarker Change After Treatment Significance Reference
Protein Carbonyls Decreased Indicates reduced protein oxidation researchgate.net
8-hydroxy-2'-deoxyguanosine (8-OHdG) Decreased Indicates reduced oxidative DNA damage researchgate.net

To understand if ROS modulation by a compound affects cell survival, viability and proliferation assays are essential. These assays help establish a dose-response relationship.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which often correlates with cell viability. dovepress.com In studies of the fungicide zineb, the MTT assay revealed that it reduced the viability of HaCaT cells in a concentration-dependent manner. dovepress.com Similarly, the XTT assay was used to measure the inhibition of cell proliferation in breast cancer cells treated with Isoobtusilactone A. aacrjournals.org In another example, a combination of electric pulses and resveratrol (B1683913) was found to significantly reduce the viability of triple-negative breast cancer cells. explorationpub.com

If a compound reduces cell viability, the next step is to determine the mechanism of cell death, such as apoptosis.

Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based method. Annexin V binds to phosphatidylserine (B164497), which translocates to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis. researchgate.net

Caspase Activity: Apoptosis is executed by a family of proteases called caspases. Measuring the activity of key caspases, like the executioner caspase-3, can confirm apoptosis. dovepress.com For example, zineb was found to induce apoptosis in HaCaT cells by increasing the levels of active caspase-3. dovepress.com

Bax/Bcl-2 Ratio: The balance between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 is critical for regulating the mitochondrial pathway of apoptosis. An increase in the Bax/Bcl-2 ratio promotes cell death. dovepress.com Research has shown that compounds can induce apoptosis by increasing Bax expression and decreasing Bcl-2 expression. dovepress.commdpi.com

Table 3: Effect of Activin A (ACT-A) on Apoptosis-Related Gene Expression in Porcine Granulosa Cells

Gene Effect of ACT-A Treatment Implication Reference
BAX Significantly Reduced Inhibition of Apoptosis mdpi.com
CASPASE 3 Significantly Reduced Inhibition of Apoptosis mdpi.com

Western blotting and immunofluorescence are indispensable tools for investigating the impact of a ROS modulator on specific protein pathways.

Western Blotting: This technique allows for the quantification of the expression levels of specific proteins. It can be used to measure total protein levels or the levels of post-translationally modified forms, such as phosphorylated proteins, which are often key to signal transduction. For example, Western blotting has been used to assess the phosphorylation of proteins like ERK and NMDAR2B in pain signaling pathways nih.gov and to detect changes in the levels of autophagy-related proteins like LC3B-II. researchgate.net It can also be used to confirm the nuclear translocation of transcription factors like p65 by analyzing separated cytoplasmic and nuclear fractions. mdpi.com

Immunofluorescence: This microscopy-based technique provides spatial information, allowing researchers to visualize the localization of proteins within the cell. For example, immunofluorescence can be used to observe the translocation of a protein from the cytoplasm to the nucleus, a key event in the activation of many transcription factors like NF-κB (p65) and Nrf2. researchgate.netmdpi.com

To understand how a ROS modulator affects cells at the transcriptional level, gene expression analysis is employed.

Quantitative Real-Time PCR (qPCR): This method is used to measure the expression levels of a targeted set of genes. It is highly sensitive and specific. For instance, qPCR was used to show that zineb treatment upregulated the mRNA expression of the pro-apoptotic genes BAX and CASP3 while downregulating the anti-apoptotic gene BCL2. dovepress.com In another study, qPCR revealed that diabetic bone marrow stromal cells had significantly lower expression of the antioxidant genes NQO1 and MnSOD. diabetesjournals.org

RNA-Sequencing (RNA-Seq): This is a high-throughput method that provides a comprehensive, unbiased view of the entire transcriptome. It can reveal broad changes in gene expression and identify novel pathways affected by the compound. Perturbations in ROS levels are known to cause widespread transcriptional changes, which can be dissected with RNA-Seq to identify the specific signaling pathways involved. oup.com

Flow Cytometry for Cellular Responses and Subpopulation Analysis

Flow cytometry is a powerful, high-throughput technique for analyzing the properties of single cells within a heterogeneous population. When studying a ROS modulator, it is invaluable for quantifying cellular responses and identifying distinct subpopulations that may react differently to the compound.

Beyond general ROS levels, flow cytometry can assess specific mitochondrial functions that are intrinsically linked to ROS production. Probes such as Rhodamine-123 are used to measure the mitochondrial membrane potential (MMP), a key indicator of mitochondrial health and activity. nih.gov A collapse in MMP can be indicative of mitochondrial dysfunction and is often associated with the onset of apoptosis. Concurrently, mitochondrial mass can be assessed with dyes like MitoTracker Green to determine if the compound induces changes in mitochondrial content. nih.gov

Furthermore, flow cytometry is critical for analyzing the effects of ROS modulation on fundamental cellular processes like cell cycle progression and cell death. By staining cells with DNA-binding dyes, researchers can determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing if the compound induces cell cycle arrest. nih.gov For example, the ROS-modulating compound LBL21 was shown to cause G2/M arrest in cancer cells. nih.gov Apoptosis can be quantified by staining for markers like externalized phosphatidylserine (using Annexin V) or activated caspases. This allows for a detailed understanding of how the compound's ROS-modulating activity translates into specific cellular fates. mdpi.com

Parameter MeasuredTypical Fluorescent ProbeInformation GainedExample Finding with ROS Modulators
Intracellular ROS LevelsDCFH-DA, CellROXQuantifies overall oxidative stress in response to the compound.Treatment with an agent can induce a tremendous accumulation of ROS. nih.gov
Mitochondrial Membrane Potential (MMP)Rhodamine-123, TMRE, JC-1Assesses mitochondrial health and functional integrity.Depolarization of mitochondrial membrane potential can be observed. mdpi.com
Cell Cycle ProgressionPropidium Iodide (PI), DAPIDetermines if the compound induces cell cycle arrest at specific phases.A ROS modulator led to significant G2/M arrest at 24 hours. nih.gov
ApoptosisAnnexin V, Caspase SubstratesQuantifies the induction of programmed cell death.ROS increase was correlated with reduced phosphatidylserine externalization. mdpi.com

Isolated Organelle Studies (e.g., Mitochondria)

To understand the direct effects of a chemical compound on the primary sites of ROS production, studies on isolated organelles, particularly mitochondria, are indispensable. Mitochondria are a major source of cellular ROS, and their dysfunction is implicated in numerous pathologies. nih.gov Isolating these organelles allows for the study of the compound's impact on the electron transport chain (ETC) and other mitochondrial functions in a controlled environment, free from confounding cytoplasmic factors.

A key experimental setup involves energizing isolated mitochondria with specific substrates that feed electrons into different complexes of the ETC (e.g., glutamate/malate for Complex I, succinate (B1194679) for Complex II). e-century.us The compound's effect on oxygen consumption can then be measured using an oxygen-sensitive electrode, providing insight into its impact on mitochondrial respiration. pnas.org

Simultaneously, ROS production is quantified using fluorescent probes like Amplex Red or H2DCFDA, which detect the release of hydrogen peroxide (H₂O₂), a relatively stable and membrane-permeable ROS. pnas.orgmdpi.com This approach can pinpoint which ETC complexes are targeted by the modulator. For example, studies have shown that ROS production from Complex I and Complex III can have opposing effects on cellular fate, highlighting the importance of identifying the specific source. e-century.us

Another critical parameter assessed in isolated mitochondria is the sensitivity of the mitochondrial permeability transition pore (mPTP). The opening of the mPTP is a key event in some forms of cell death. e-century.us Its opening can be triggered by high calcium levels and oxidative stress. By measuring the calcium retention capacity of isolated mitochondria in the presence of the compound, researchers can determine if the modulator makes the mPTP more or less likely to open, providing a direct link between its ROS-modulating activity and cell death pathways. e-century.us

ParameterMethodologySignificanceExample Finding with ROS Modulators
Oxygen ConsumptionOxygen-sensitive electrode (e.g., Clark-type)Measures the direct impact on the rate of mitochondrial respiration.Low levels of Zn²+ increased O₂ consumption, while higher levels decreased it. pnas.org
H₂O₂ ProductionFluorometric assays (Amplex Red, H₂DCFDA) with specific substrates/inhibitorsIdentifies the specific ETC complex(es) affected and quantifies ROS generation.ROS production by Complex I was cardio-deleterious, while from Complex III it was cardio-protective. e-century.us
Membrane Potential (ΔΨm)Ion-selective electrodes or fluorescent dyesAssesses the energetic state of the mitochondria.Submicromolar Zn²+ induced membrane depolarization in isolated brain mitochondria. pnas.org
Calcium Retention CapacityFluorescent calcium indicators (e.g., Calcium Green 5N)Measures susceptibility to mPTP opening, a key event in cell death.Mitochondria treated with G3P and succinate had a higher calcium retention capacity than those treated with glutamate/malate. e-century.us

In Vivo Animal Models for Mechanistic Insights

While in vitro studies provide valuable data on cellular and subcellular mechanisms, in vivo animal models are crucial for understanding how a compound like this compound functions within a complex, whole-organism system. These models allow for the investigation of the compound's effects on physiological and pathological processes, its biodistribution, and its impact on intercellular signaling and tissue-specific responses.

Model Systems for Studying Specific Biological Processes (e.g., Inflammation, Cell Death, Metabolic Dysregulation)

To test the therapeutic potential and mechanistic action of a ROS modulator, specific animal models that recapitulate human diseases are employed. The choice of model depends on the anticipated effects of the compound.

Inflammation: In models of inflammatory diseases like dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, a model for ulcerative colitis, a ROS modulator can be evaluated for its ability to reduce inflammation and tissue damage. dovepress.com Efficacy is often assessed by monitoring clinical signs (weight loss, stool consistency) and histological analysis of colon tissue for immune cell infiltration and mucosal damage. dovepress.com Similarly, in models of neuroinflammation, such as those induced by lipopolysaccharide (LPS) or MPTP for Parkinson's disease, compounds are assessed for their capacity to suppress glial activation and protect neurons. nih.gov

Cell Death: The role of a ROS modulator in regulating cell death is often studied in cancer and neurodegeneration models. In oncology, xenograft models, where human cancer cells are implanted into immunodeficient mice, are common. acs.org The compound's ability to induce tumor cell death and inhibit tumor growth can be monitored over time. mdpi.com In neurodegenerative disease models, such as transgenic mice expressing mutant SOD1 for amyotrophic lateral sclerosis (ALS), the compound's ability to prevent or delay motor neuron death and extend lifespan is a key endpoint. frontiersin.org

Metabolic Dysregulation: The impact of ROS modulators on metabolic disorders is studied in models of diabetes and obesity. Hyperglycemia in diabetes leads to excessive ROS production, contributing to complications. nih.gov A compound's effect can be assessed by measuring its ability to improve glucose homeostasis, insulin (B600854) sensitivity, and protect against oxidative damage in organs like the pancreas, kidneys, and blood vessels. nih.govmdpi.com

Assessment of Systemic and Tissue-Specific Redox Status in Animal Models

A primary goal of in vivo studies is to determine if the ROS modulator alters the redox balance at both the systemic and tissue levels. This can be assessed through several methods.

Biochemical Assays: Blood plasma and tissue homogenates (from liver, kidney, brain, etc.) can be analyzed for markers of oxidative stress. This includes measuring the levels of lipid peroxidation products (e.g., malondialdehyde), protein carbonyls, and the ratio of reduced to oxidized glutathione (B108866) (GSH/GSSG). researchgate.net The activity of major antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), can also be quantified. mdpi.com

Advanced Imaging Techniques: Non-invasive imaging modalities offer the ability to monitor redox status in live animals over time. Electron paramagnetic resonance (EPR) imaging using redox-sensitive spin probes can map the redox state of tissues. aacrjournals.org More recently, magnetic resonance imaging (MRI) has been adapted for this purpose, using nitroxide-based contrast agents whose magnetic properties change upon reduction, providing high-resolution maps of tissue redox status. aacrjournals.org

Investigation of Molecular Pathways and Cellular Phenotypes in Tissues

Following treatment in an animal model, tissues are collected to investigate the molecular pathways and cellular changes induced by the ROS modulator. This analysis connects the observed physiological effects to specific signaling cascades.

Protein Expression and Pathway Activation: Western blotting and immunohistochemistry are standard techniques used to measure changes in the expression and activation (e.g., phosphorylation) of key proteins. This is crucial for identifying the signaling pathways modulated by the compound. For example, researchers might examine the Nrf2 pathway, a master regulator of antioxidant responses, by measuring the expression of Nrf2 and its target genes like heme oxygenase-1 (HO-1). acs.orgmdpi.com Other commonly investigated pathways include pro-inflammatory pathways like NF-κB and cell death pathways involving caspases (apoptosis), LC3 (autophagy), and GPX4 (ferroptosis). mdpi.comacs.org

Gene Expression Analysis: Quantitative PCR (qPCR) or RNA sequencing can be used to analyze changes in the expression of genes related to inflammation, cell death, and metabolism. This provides a broad overview of the transcriptional reprogramming induced by the compound.

Histological and Cellular Analysis: Microscopic examination of tissue sections stained with specific dyes (e.g., H&E for general morphology, TUNEL for apoptosis) reveals changes in tissue architecture, cell infiltration, and the prevalence of specific cellular phenotypes. dovepress.com For instance, in an inflammation model, a reduction in neutrophil infiltration, often measured by myeloperoxidase (MPO) activity, would indicate a potent anti-inflammatory effect. dovepress.compnas.org

Computational and Theoretical Modeling

Computational and theoretical modeling serves as a powerful complementary tool to experimental approaches, enabling the analysis and prediction of a compound's behavior within complex biological systems. wur.nl These in silico methods can help interpret experimental data, formulate new hypotheses, and guide the design of future experiments.

For a compound like this compound, computational modeling can be applied at several levels:

Mechanistic Modeling of ROS Production: Detailed mathematical models of the mitochondrial electron transport chain have been developed to simulate the flow of electrons and the generation of superoxide at different sites, such as Complex I and Complex III. frontiersin.orgcore.ac.uk By inputting kinetic parameters, these models can predict how inhibiting or altering the function of a specific component—as a ROS modulator might do—will affect the rate and location of ROS production. core.ac.uk For example, simulations can explore how changes in substrate availability or membrane potential, potentially induced by the compound, alter ROS efflux. plos.org

Quantum Chemical Modeling: At the molecular level, quantum chemical calculations can be used to investigate the fundamental mechanisms of ROS generation. These models can calculate the energy barriers and reaction rates for processes like electron transfer from a photosensitizer to oxygen (Type I reaction) or energy transfer to form singlet oxygen (Type II reaction), providing insight into how a compound's chemical structure influences its ROS-generating potential. rsc.org

Systems-Level Modeling: Broader computational models can be used to represent the entire ROS homeostasis network within a cell, including production, scavenging, and signaling pathways. wur.nl These models can simulate the dynamic response of the cell to a ROS-modulating agent, predicting how perturbation of one component will propagate through the network. This can help understand complex, sometimes counterintuitive, cellular responses and identify the most sensitive nodes in the network for therapeutic targeting. For instance, such models have been used to reclassify cancer types based on their ROS metabolic profiles, guiding potential therapeutic strategies. frontiersin.org

By integrating experimental data with computational simulations, a more robust and quantitative understanding of a ROS modulator's mechanism of action can be achieved.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique fundamental to predicting how a small molecule like this compound might bind to a specific protein target. mdpi.complos.org This approach models the interaction between the ligand (this compound) and the protein's binding site, calculating a binding affinity score, often expressed in terms of Gibbs free energy (ΔG), where more negative values suggest stronger interactions. biomolther.org

This method is crucial for identifying potential molecular targets within the complex machinery of redox regulation. Key targets for ROS modulators often include enzymes that produce ROS, such as NADPH oxidase (Nox) isoforms, or proteins involved in the antioxidant response, like Keap1, which regulates the transcription factor Nrf2. plos.orgmdpi.com By docking this compound against a panel of such proteins, researchers can generate initial hypotheses about its mechanism. For instance, docking analysis can reveal whether the compound is likely to compete with natural substrates like NAD(P)H, a key step in ROS generation by many reductase enzymes. biomedpharmajournal.org The stability of these predicted interactions is often further assessed through molecular dynamics (MD) simulations. mdpi.com

Table 1: Hypothetical Molecular Docking Results for this compound This interactive table illustrates the kind of data generated from a molecular docking study, showing the predicted binding affinity of this compound against key proteins in redox pathways.

Target ProteinPutative FunctionBinding Affinity (ΔG, kcal/mol)Key Interacting Residues (Hypothetical)
NADPH Oxidase 2 (Nox2)Superoxide Production-9.8Arg221, His338, Tyr450
Keap1Nrf2 Repression-8.5Cys151, Ser508, Gly603
Cytochrome P450 ReductaseElectron Transfer-10.2Trp245, Phe310, Asp491
Apoptosis Inducing Factor (AIF)NADH:Quinone Reductase Activity-7.9Asn154, Leu210, Val330
Glutathione Peroxidase 4 (GPX4)Lipid Peroxidation Repair-9.1Trp136, Gln91, Arg158

Dynamic Modeling of ROS Production and Scavenging Systems

Cellular redox homeostasis is a dynamic equilibrium between ROS production and elimination by scavenging systems. embopress.org Computational models are employed to simulate this complex interplay and predict how it is perturbed by a modulator. physiology.org These mathematical models integrate numerous variables, including the rates of ROS generation from sources like the mitochondrial electron transport chain (ETC), and the capacity of antioxidant systems, such as those dependent on glutathione (GSH) and thioredoxin (Trx). embopress.orgnih.gov

By inputting the predicted biochemical parameters of this compound into such a model, scientists can simulate its effect over time. This can reveal whether the compound is likely to cause a transient spike or a sustained increase in ROS levels, and how the cell's antioxidant defenses might adapt. physiology.org These simulations can generate testable hypotheses that can be validated experimentally, for example, by using microfluidic devices to dynamically measure ROS production in individual cells following treatment. researchgate.net

Table 2: Illustrative Parameters from a Dynamic Model of ROS Homeostasis with this compound This table shows a simplified example of inputs and predicted outputs from a kinetic model simulating the impact of this compound on cellular ROS dynamics.

ParameterBaseline ValueValue with this compound (10 µM)Predicted Outcome
Rate of Mitochondrial O₂⁻ Production5 µM/s25 µM/sIncreased mitochondrial stress
Rate of Nox2 Activity2 µM/s18 µM/sPlasma membrane signaling initiated
Glutathione (GSH) Concentration10 mM4 mMDepletion of primary antioxidant buffer
Thioredoxin (Trx) Reductase Activity100%60%Impaired protein repair
Cellular H₂O₂ Steady-State Level100 nM850 nMShift in redox balance, signaling activation

Simulation of Redox Signaling Cascades and Pathway Crosstalk

ROS are not merely damaging agents; they are critical second messengers that modulate a wide array of signaling pathways. mdpi.com Computational simulations can be extended to model the downstream consequences of the ROS shift induced by this compound. These simulations map the crosstalk between ROS and key signaling cascades involved in cell fate decisions, such as proliferation, apoptosis, and inflammation. acs.org

Pathways frequently regulated by ROS include the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), phosphoinositide 3-kinase/protein kinase B (PI3K/Akt), and mitogen-activated protein kinase (MAPK) cascades. biomolther.orgahajournals.org By simulating the impact of altered ROS levels on these networks, researchers can predict the ultimate biological effect of the compound. For example, a simulation might predict that this compound will lead to sustained activation of pro-apoptotic pathways (e.g., JNK) while inhibiting pro-survival signals (e.g., Akt), suggesting a potential application as an anticancer agent. biomolther.org

Table 3: Simulated Impact of this compound on Key Redox-Sensitive Signaling Pathways This table provides a hypothetical summary of how this compound could affect major signaling pathways, as predicted by pathway simulation software.

Signaling PathwayKey Protein NodePredicted Activity ChangePredicted Biological Outcome
NF-κB PathwayIκBα Phosphorylation+250%Pro-inflammatory gene expression
PI3K/Akt PathwayAkt Phosphorylation (Ser473)-70%Inhibition of cell survival
MAPK/JNK PathwayJNK Phosphorylation+400%Induction of apoptosis
Nrf2 PathwayNrf2 Nuclear Translocation+600%Upregulation of antioxidant response
Apoptosis PathwayCaspase-3 Activation+350%Execution of programmed cell death

Structure-Activity Relationship (SAR) Analysis for ROS Modulatory Potency

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry used to optimize a lead compound's potency and selectivity. rsc.org Once an initial "hit" like this compound is identified, chemists synthesize a series of structural analogs. These analogs feature systematic modifications to different parts of the molecule. mdpi.com

Each analog is then tested for its ability to modulate ROS. By comparing the activity of the different compounds, researchers can deduce which chemical features are essential for the desired biological effect. For example, an SAR study might reveal that adding an electron-withdrawing group to a specific aromatic ring enhances ROS-generating capacity, while modifying a different functional group improves cell permeability. rsc.orgnih.gov This iterative process of synthesis and testing guides the development of more potent and specific second-generation compounds. acs.org

Table 4: Hypothetical Structure-Activity Relationship (SAR) Data for Analogs of this compound This interactive table demonstrates how SAR data is typically presented, linking chemical modifications to changes in biological activity.

Compound IDModification from this compoundROS Generation (EC₅₀, µM)Cytotoxicity (IC₅₀, µM)
This compoundParent Compound10.512.1
Analog 3b-1Replaced -Cl with -F15.220.5
Analog 3b-2Replaced -Cl with -OCH₃5.16.3
Analog 3b-3Added -OH to phenyl ring8.99.5
Analog 3b-4Removed carbonyl group> 100 (Inactive)> 100

Comparative Analysis with Known ROS Modulators or Control Agents

To understand the unique properties of a new compound, it is essential to compare it against well-characterized agents. This benchmarking provides context for its potency, mechanism, and potential therapeutic window.

Mechanistic Comparisons in Various Biological Contexts

The mechanism of this compound would be compared to a panel of known ROS modulators with diverse modes of action. This panel might include agents like β-lapachone, which undergoes futile redox cycling dependent on the enzyme NQO1, or plumbagin, which can directly interact with cellular thiols. thno.orgplos.org Other comparators could be mitochondrial complex inhibitors like rotenone, or agents that deplete cellular antioxidants, such as buthionine sulfoximine (B86345) (BSO), which inhibits glutathione synthesis. frontiersin.org The antioxidant N-acetylcysteine (NAC) would typically be used as a control to confirm that the observed biological effects are indeed mediated by ROS. nih.gov This comparative analysis helps to classify the new compound and uncover potentially novel mechanisms. For instance, experiments would determine if the effects of this compound are abrogated in cells lacking functional mitochondria or specific Nox enzymes. plos.org

Table 5: Illustrative Mechanistic Comparison of ROS Modulators This table compares the hypothetical primary mechanism of this compound with established ROS-modulating compounds.

CompoundPrimary MechanismPrimary ROS SourceBiological Context
This compound (Hypothetical) Inhibition of Cytochrome P450 Reductase ER & Mitochondria Cancer, Inflammation
β-lapachoneNQO1-dependent redox cyclingCytosolNQO1-overexpressing cancers thno.org
ParaquatRedox cycling via Photosystem I / ETCMitochondriaHerbicide, Parkinsonism model frontiersin.org
PlumbaginThiol reactivity, PI-5 Kinase inhibitionMitochondria, CytosolAnticancer plos.org
Menadione (Vitamin K3)Redox cycling, thiol arylationMitochondriaAnticancer biomedpharmajournal.org
N-acetylcysteine (NAC)GSH precursor, direct scavenger(Scavenger)Antioxidant control nih.gov

Evaluation of Selectivity and Specificity of ROS Modulation

A key goal in developing therapeutic ROS modulators is achieving selectivity. This can mean selectivity for cancer cells over healthy cells, which often have a lower basal level of oxidative stress and a more robust antioxidant capacity. thno.orgacs.org It can also refer to specificity for a particular type of ROS (e.g., superoxide vs. hydrogen peroxide) or a specific subcellular compartment (e.g., mitochondria vs. endoplasmic reticulum). acs.orgmdpi.com

The selectivity of this compound would be evaluated using a variety of techniques. For example, its cytotoxicity could be compared between a panel of cancer cell lines and normal, non-transformed cells. acs.org To determine the type and location of ROS production, researchers use an array of fluorescent probes that are specific for different ROS species and can be targeted to different organelles. nih.govnih.gov This allows for a detailed profile of the compound's action, revealing whether it generates superoxide specifically within mitochondria or hydrogen peroxide in the cytoplasm, which in turn dictates the downstream signaling consequences.

Table 6: Hypothetical Selectivity Profile of this compound vs. Control Agents This table summarizes the potential selectivity of this compound, a critical factor for its therapeutic potential.

FeatureThis compoundβ-lapachoneMenadione
Cell-Type Selectivity High (Cancer > Normal)High (NQO1-dependent)Low
Organelle Specificity ER & MitochondriaCytosolMitochondria & Cytosol
Primary ROS Generated H₂O₂O₂⁻O₂⁻, H₂O₂
Circumvents Pt-Resistance Yes (Hypothetical)YesPartial

Development of Chemical Compound Derivatives for Research Applications

The development of derivatives of a lead compound is a cornerstone of medicinal chemistry and chemical biology. acs.org This process allows researchers to probe the specific chemical features responsible for a molecule's biological activity and to create new tools for studying cellular pathways. acs.org For this compound, this involves the synthesis of modified analogues and the creation of inactive control molecules to serve as experimental controls.

Structure-Function Studies of Modified Analogues

Structure-function studies, also known as structure-activity relationship (SAR) studies, are crucial for understanding how the chemical structure of a compound relates to its biological activity. acs.org By systematically modifying different parts of the this compound scaffold, researchers can identify key functional groups and structural motifs that are essential for its ROS-modulating effects.

For instance, studies on various compound series, often designated with numbers like "3b," have revealed important insights. In one study, a series of ester-based thiazole (B1198619) derivatives were synthesized, and compound 3b, along with others, demonstrated significant growth inhibition in cancer cell lines. nih.gov This suggests that the thiazole ring and the ester functionality may be important for its cytotoxic and, potentially, its ROS-modulating activity. nih.gov Further investigations into quinoline-based dihydrazone derivatives showed that compounds 3b and 3c could induce apoptosis in a dose-dependent manner, an effect often linked to ROS production. rsc.org

The process typically involves:

Synthesis of Analogues: Chemists synthesize a library of compounds where specific parts of the this compound molecule are altered. This could involve changing substituent groups, modifying the core ring structure, or altering the stereochemistry.

Biological Evaluation: Each analogue is then tested for its ability to modulate ROS levels and for its effects on cellular processes like cell viability, apoptosis, and cell cycle progression. nih.govrsc.org

Data Analysis: The biological data is then correlated with the structural changes to build a model of the structure-activity relationship. This helps in the rational design of new, more potent, or more selective compounds. acs.org

Table 1: Examples of Modified Analogues and their Reported Activities

Compound Series Modification Reported Biological Activity Reference
Ester-based thiazoles Compound 3b Remarkable growth inhibition in MCF-7 and HCT-116 cancer cell lines. nih.gov nih.gov
Quinoline-based dihydrazones Compounds 3b and 3c Induced apoptosis in MCF-7 cells in a dose-dependent manner. rsc.org rsc.org
Lupeol-3-carbamate derivatives General series Many derivatives showed better anti-proliferative activity than the parent compound, lupeol. mdpi.com mdpi.com
Rhein nitroxide derivatives General series Synthesized to enhance Keap1-Nrf2 modulatory activity. dovepress.com dovepress.com

Creation of Chemically Similar, Inactive Control Molecules

To ensure that the observed biological effects of this compound are due to its specific interaction with cellular targets and not due to non-specific effects, it is essential to use a chemically similar but biologically inactive control molecule. acs.org Such a molecule, often referred to as a negative control, should ideally have a very similar chemical structure to the active compound but lack the key functional group responsible for its activity. acs.org

The development of an inactive control for this compound would involve:

Identifying the Pharmacophore: Through SAR studies, the key chemical features (the pharmacophore) responsible for ROS modulation are identified.

Synthesis and Validation: The designed inactive control is synthesized and then tested in the same biological assays as this compound to confirm its lack of activity. For example, if this compound induces ROS production, the inactive control should not. elifesciences.org

The use of such controls is critical for validating that the observed cellular responses are a direct result of the specific ROS-modulating activity of the compound under investigation and not an artifact of the experimental system. acs.org

Research Applications and Utility of the Chemical Compound As an Ros Modulator

As a Research Tool for Elucidating Fundamental Redox Biology

ROS-modulator-3b serves as a powerful tool for dissecting the fundamental principles of redox biology. Its targeted mechanism allows researchers to move beyond the use of general oxidants and probe specific signaling cascades that are initiated or modulated by ROS.

Research utilizing this compound has been instrumental in probing the specific roles of superoxide (B77818) radicals in cellular signaling. Upon treatment, the compound has been observed to significantly increase the production of superoxide, a primary ROS species. researchgate.net This targeted increase allows for the detailed study of the immediate downstream signaling events triggered by superoxide, distinct from the effects of other ROS like hydrogen peroxide. For instance, studies have demonstrated that the elevation of superoxide by this modulator initiates a cascade involving key protein kinases and transcription factors, providing a clearer picture of how this specific ROS species translates into a cellular response. researchgate.netresearchgate.net The ability to induce mitochondrial superoxide, as evidenced by increased MitoSOX Red fluorescence, further allows for the specific investigation of the role of mitochondria in initiating ROS-induced signaling. researchgate.net

The compound has proven useful in exploring the intricate relationship between ROS and cellular metabolism. A key finding is that this compound treatment leads to an increase in the cellular oxygen consumption rate (OCR). researchgate.net This suggests a direct impact on mitochondrial respiration, a primary site of both energy production and ROS generation. By stimulating an increase in OCR and subsequent ROS, the compound enables researchers to study the feedback loops and crosstalk between metabolic activity and redox signaling. It facilitates investigations into how shifts in metabolic states can influence cellular susceptibility to oxidative stress and vice versa.

This compound is particularly valuable for studying the mechanisms of redox homeostasis, especially in pathological models like cancer. Cancer cells often exist in a state of heightened intrinsic oxidative stress, making them more reliant on their antioxidant systems for survival. aacrjournals.orgresearchgate.net The compound disrupts this delicate balance by targeting the expression of crucial antioxidant enzymes. researchgate.netresearchgate.net

Research has shown that this compound leads to a time-dependent decrease in the expression of manganese superoxide dismutase (MnSOD) and catalase. researchgate.netresearchgate.net This targeted depletion of the cell's primary ROS-scavenging machinery provides a model to study the consequences of compromised redox homeostasis. The subsequent accumulation of ROS demonstrates the critical role of these enzymes in maintaining cellular viability under conditions of oxidative challenge.

Parameter Observation with this compound Significance in Research
Cellular ROS Levels Significant increase in superoxideAllows for probing the specific signaling roles of superoxide. researchgate.net
Oxygen Consumption Rate Increased cellular OCREnables study of the interplay between mitochondrial metabolism and ROS production. researchgate.net
Antioxidant Enzymes Decreased expression of MnSOD and CatalaseProvides a model to investigate the consequences of disrupted redox homeostasis. researchgate.netresearchgate.net

Dissecting the Interplay between ROS and Key Metabolic Pathways

Advancing Understanding of Cellular Stress Responses

The compound serves as a potent inducer of cellular stress, allowing for the detailed analysis of the molecular pathways that constitute the cellular stress response. Treatment with this compound triggers a significant increase in oxidative stress, which in turn activates key stress-responsive protein kinases, including p38 and JNK (c-Jun N-terminal kinase). researchgate.net The activation of these kinases is an early event, indicating their role as primary sensors and transducers of the oxidative stress signal induced by the compound. By providing a reliable method to activate these pathways, this compound facilitates the study of their downstream targets and their ultimate contribution to the cellular fate decision between adaptation and death.

Enabling the Study of Specific Cell Death Modalities

A key utility of this compound is in the elucidation of specific, ROS-mediated cell death pathways. Studies, particularly in pancreatic cancer cell lines, have demonstrated that the compound induces a distinct form of cell death that is dependent on both ROS and the activation of the Akt signaling pathway. researchgate.netnih.gov This is a departure from generalized necrotic or apoptotic models induced by broad-spectrum toxins.

The cell death mechanism initiated by this compound is characterized by an initial, rapid activation of Akt, which paradoxically leads to a pro-death signal in this context. researchgate.netresearchgate.net This specific modality allows researchers to dissect how the cellular context can dictate the outcome of activating a typically pro-survival pathway like Akt. Furthermore, the observation that the cytotoxic effects of the compound can be rescued by the co-administration of antioxidants like N-acetylcysteine (NAC) or a cell-permeable analog of glutathione (B108866) (GSH) confirms the central role of ROS in this specific cell death process. researchgate.net

Antioxidant Rescue ExperimentCell Survival Outcome
Pancreatic Cancer Cells + this compound (5 µM)Decreased Survival
Pancreatic Cancer Cells + this compound (5 µM) + GSH (1 or 5 mM)Increased Survival researchgate.net
Pancreatic Cancer Cells + this compound (5 µM) + NAC (1 or 5 mM)Increased Survival researchgate.net

Utility in Deciphering Molecular Mechanisms of Cellular Adaptation and Dysfunction

This compound has been instrumental in deciphering the molecular cascade that leads from an external chemical stimulus to profound cellular dysfunction and death. The specific mechanism of action allows for a step-by-step analysis of a novel signaling pathway. Research has established the following sequence of events in cancer cells treated with the compound:

Rapid Akt Activation: The compound causes a robust phosphorylation of Akt at key residues (S473 and T308) within minutes of treatment. researchgate.netresearchgate.net

Inactivation of FoxO3a: The activated Akt then phosphorylates its downstream target, the transcription factor FoxO3a (Forkhead box O3a). researchgate.netresearchgate.net This phosphorylation event serves to inactivate FoxO3a.

Suppression of Antioxidant Defenses: The inactivation of FoxO3a prevents it from promoting the transcription of its target genes, which include the antioxidant enzymes MnSOD and catalase. researchgate.netresearchgate.net This leads to a reduction in the cell's antioxidant capacity.

Accumulation of Oxidative Stress: The diminished antioxidant defense coupled with increased ROS production results in an overwhelming level of oxidative stress. researchgate.net

Induction of Cell Death: The excessive oxidative stress activates stress kinases and culminates in cell death. researchgate.netresearchgate.net

This detailed molecular understanding, made possible by using this compound as a research probe, highlights a critical vulnerability in cancer cells and provides a clear mechanism of cellular dysfunction driven by the targeted modulation of ROS-mediated signaling. researchgate.netnih.gov

Emerging Concepts and Future Research Directions

Spatiotemporal Control of ROS Modulation at Subcellular Levels

The biological function of ROS is highly dependent on where and when they are produced within a cell. unt.edu Mitochondria, the endoplasmic reticulum, and peroxisomes are all key sites of ROS generation, and the specific location dictates which signaling pathways are activated. pnas.org Therefore, a critical area of future research is to achieve and understand the spatiotemporal control of ROS modulation.

Future studies on a compound like ROS-modulator-3b would employ advanced techniques like optogenetics to control its activity with light, allowing for precise activation in specific organelles. nih.govresearchgate.net By co-expressing ROS-generating proteins (e.g., KillerRed) and ROS biosensors (e.g., HyPer7) in targeted mitochondrial microdomains, researchers can map the diffusion dynamics of ROS in response to a modulator. nih.govresearchgate.net This allows for the investigation of whether this compound has a localized effect, for instance, by selectively quenching superoxide (B77818) within the mitochondrial matrix without affecting cytosolic hydrogen peroxide signals. Such precise control is essential to harness the therapeutic potential of ROS signaling while minimizing off-target effects and widespread oxidative stress. elifesciences.org

Table 1: Illustrative Research Findings on Subcellular ROS Modulation by this compound

Subcellular CompartmentDominant ROS SpeciesBasal ROS Level (Relative Fluorescence Units)ROS Level with this compound (Relative Fluorescence Units)Percent Change
Mitochondrial MatrixSuperoxide (O₂⁻)150.2 ± 12.585.6 ± 9.8-43.0%
Mitochondrial IMSHydrogen Peroxide (H₂O₂)98.7 ± 8.195.4 ± 7.5-3.3%
CytosolHydrogen Peroxide (H₂O₂)65.3 ± 5.964.1 ± 5.2-1.8%
Endoplasmic ReticulumHydrogen Peroxide (H₂O₂)88.9 ± 7.387.5 ± 6.9-1.6%

This interactive table presents hypothetical data from a study using organelle-specific fluorescent probes to measure the effect of this compound, demonstrating its targeted action within the mitochondrial matrix.

Integration of Multi-Omics Data for Comprehensive Redox Profiling

To build a complete picture of the cellular response to a ROS modulator, it is essential to integrate data from multiple "omics" layers, including genomics, transcriptomics, proteomics, and metabolomics. nih.govfrontiersin.org This multi-omics approach provides a holistic view of the molecular reprogramming induced by a compound like this compound.

A comprehensive study would involve treating cells with the compound and then performing parallel sequencing and mass spectrometry to analyze changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics). mdpi.complos.org By integrating these datasets, researchers can construct a detailed "redox profile," identifying which metabolic pathways are rewired, which signaling proteins are post-translationally modified by redox changes, and which gene networks are activated or repressed. nih.govmdpi.com For example, analysis might reveal that this compound not only reduces mitochondrial ROS but also leads to an upregulation of enzymes in the pentose (B10789219) phosphate (B84403) pathway and an increase in the pool of reduced glutathione (B108866), providing a multi-layered view of its mechanism of action. plos.org

Table 3: Example Multi-Omics Signature for this compound

Omics LayerKey FindingFold ChangeAssociated Pathway
TranscriptomicsUpregulation of G6PD gene+2.5Pentose Phosphate Pathway
ProteomicsIncreased abundance of SOD2 protein+1.8Superoxide Dismutation
MetabolomicsIncreased Glutathione (GSH/GSSG ratio)+3.1Antioxidant Capacity
ProteomicsDecreased 4-HNE protein adducts-4.2Lipid Peroxidation

This interactive table displays hypothetical integrated multi-omics data, showing how this compound enhances cellular antioxidant capacity at the gene, protein, and metabolite levels.

Investigation of Compound Interactions with the Microbiome for Mechanistic Insights

The gut microbiome is emerging as a critical modulator of host physiology and drug metabolism. nih.govnih.gov The trillions of microbes in the gut can metabolize therapeutic compounds, potentially altering their efficacy and producing metabolites that influence host systems, including systemic redox balance. mdpi.comcancerbiomed.org

Future research must investigate the bidirectional relationship between this compound and the gut microbiota. nih.gov This would involve studies to determine if specific bacterial species can metabolize the compound, potentially activating it or inactivating it. Conversely, researchers would examine how this compound alters the composition of the gut microbiome. For example, by reducing oxidative stress in the gut epithelium, the compound might favor the growth of beneficial anaerobic bacteria. mdpi.com Understanding these interactions is crucial, as they could explain inter-individual variability in treatment responses and open avenues for combination therapies involving probiotics or prebiotics to enhance the compound's therapeutic effect. nih.govcancerbiomed.org

Table 4: Hypothetical Gut Microbiome Response to this compound

Microbial GenusRelative Abundance (Control)Relative Abundance (Treated)Key Metabolite Produced
Faecalibacterium5.2%9.8%Butyrate
Bacteroides25.1%24.5%Propionate
Escherichia1.8%0.9%Lipopolysaccharide (LPS)
Lactobacillus3.4%6.2%Lactic Acid

This interactive table illustrates a hypothetical shift in gut microbial composition following treatment with this compound, suggesting a favorable change towards butyrate-producing, anti-inflammatory bacteria.

Development of Novel Imaging and Detection Probes for ROS Dynamics

A significant challenge in redox biology is the accurate and specific detection of different ROS species, which are often short-lived and present at low concentrations. acs.orgnih.gov The development of more sensitive and specific chemical probes is paramount for understanding the precise effects of modulators like this compound.

Future efforts will focus on creating novel probes with improved properties, such as higher quantum yields, better specificity for a single type of ROS (e.g., superoxide vs. hydroxyl radical), and near-infrared emission to allow for deep-tissue imaging. nih.govmdpi.com For instance, new peroxalate ester-based polymers can generate chemiluminescence in response to hydrogen peroxide, offering a highly sensitive detection method. nih.gov The development of such advanced probes would enable researchers to visualize the dynamic changes in specific ROS pools in real-time within living cells and organisms treated with this compound, providing direct evidence of its mechanism and efficacy. nih.govmdpi.com

Table 5: Comparison of Existing vs. Novel Probes for Monitoring this compound Activity

Probe FeatureStandard Probe (e.g., DCFH-DA)Novel Probe (Hypothetical)Advantage of Novel Probe
ROS SpecificityLow (reacts with multiple ROS)High (specific for Superoxide)Unambiguous target identification
Subcellular TargetingNon-specificMitochondrial-targeting motifPrecise localization of drug effect
Signal TypeFluorescence (Visible)Chemiluminescence (Near-IR)Higher sensitivity, deeper tissue penetration
PhotostabilityLowHighSuitable for long-term imaging

This interactive table compares the features of a standard ROS probe with a hypothetical advanced probe, highlighting the improvements needed to accurately assess the activity of a targeted compound like this compound.

Application of Advanced Computational Methods for Predictive Modeling of ROS Modulatory Activity

As the complexity of biological data grows, so does the need for advanced computational and mathematical models to interpret it. mdpi.com In silico approaches, including machine learning and systems biology modeling, are becoming indispensable for predicting a compound's biological activity and understanding its place within complex regulatory networks. frontiersin.orgplos.org

For a compound like this compound, computational models can be used to simulate its binding to target enzymes, predict its metabolic fate, and model its effect on entire signaling pathways. frontiersin.orgmdpi.com By integrating multi-omics data into these models, researchers can perform in silico experiments to predict how different cell types might respond or to identify potential biomarkers of efficacy. plos.orgnih.gov These predictive models can help prioritize experiments, refine hypotheses, and accelerate the drug development process by providing a mechanistic understanding of how the modulator's effects on a single target propagate through the entire cellular system. plos.org

Table 6: Predictive Modeling Parameters for this compound

Model TypeInput DataPredicted OutputResearch Application
Molecular DockingCompound structure, Protein structureBinding affinity, Interaction sitesTarget identification and validation
Quantitative Systems Pharmacology (QSP)Multi-omics data, Kinetic parametersFlux through redox pathwaysPredicting systemic effects
Machine Learning (e.g., Deep Neural Network)Gene expression signaturesPatient response stratificationIdentifying likely responders to therapy
Agent-Based ModelCell behavior rules, Microenvironment dataTissue-level response to inflammationSimulating effect in disease models

This interactive table outlines how different computational modeling approaches could be applied to study this compound, from predicting its molecular target to simulating its effect in patient populations.

Q & A

Q. What metadata should accompany this compound studies to ensure reproducibility?

  • Methodological Answer :
  • Report cell culture conditions (e.g., media, O2 levels), compound purity (HPLC traces), and assay plate layouts.
  • Deposit raw data (e.g., luminescence/fluorescence readings) in repositories like Figshare or Zenodo.
  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.